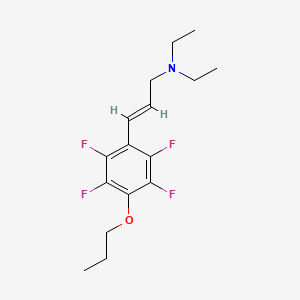

![molecular formula C17H13N5OS B5428900 N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5428900.png)

N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides involves condensation reactions, utilizing tricyclic compounds and chloro N-phenylacetamides as starting materials. These compounds are derived from isatin and thiosemicarbazide through a series of well-established chemical reactions. The overall synthesis pathway is designed to introduce various substituents at the phenyl ring, enabling the exploration of structure-activity relationships (SAR) and the enhancement of biological activities (Shruthi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides has been characterized using various spectroscopic techniques, including IR, 1H NMR, LC-MS, and elemental analysis. These methods confirm the presence of the triazine, indole, and acetamide functional groups, which are crucial for the compound's biological activities. Single-crystal X-ray diffraction and density functional theory (DFT) studies have provided detailed insights into the conformations and electronic structures of these molecules (Geng et al., 2023).

Chemical Reactions and Properties

N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides undergo various chemical reactions, including condensation with isatin derivatives and reactions with chloroacetamides to introduce different substituents. These reactions are pivotal for generating a library of compounds with varied biological activities. The chemical properties, such as reactivity and stability, are influenced by the substitution pattern on the phenyl ring and the nature of the functional groups present in the molecule.

Physical Properties Analysis

The physical properties of N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, including solubility, melting point, and crystallinity, are determined by the molecular structure and the presence of specific functional groups. These properties are crucial for understanding the compound's behavior in biological systems and its formulation into dosage forms for pharmacological studies.

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for their interaction with biological targets. The presence of the triazine and indole rings contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are vital for binding to receptors and enzymes involved in disease processes.

For more information on the synthesis, structure, and biological activities of N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, the following references are recommended:

Wirkmechanismus

Target of Action

The primary target of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide, also known as N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide or CBMicro_004411, is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation . This is a unique mode of action compared to other iron chelators, such as VLX600 .

Biochemical Pathways

The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s selective binding to ferrous ions suggests that its efficacy could be influenced by the concentration of these ions in the environment .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide at different dosages in animal models have not been reported yet. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Eigenschaften

IUPAC Name |

N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKGEFSXOKPBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)

![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428854.png)

![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)

![4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide](/img/structure/B5428872.png)

![(2R)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5428874.png)

![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)

![5-amino-3-{1-cyano-2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5428907.png)

![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)

![3-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5428920.png)